(Z)-2-(4-Benzylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-2-(4-benzylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c22-16-20(15-18-7-3-1-4-8-18)21(25)24-13-11-23(12-14-24)17-19-9-5-2-6-10-19/h1-10,15H,11-14,17H2/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYPMXLIFFAWFI-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)/C(=C\C3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-Benzylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile, a compound derived from benzylpiperazine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacodynamics, toxicological effects, and therapeutic implications.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.36 g/mol
The structure includes a benzylpiperazine moiety, which is known for its stimulant properties, combined with a phenylprop-2-enenitrile group that may influence its biological interactions.
Research indicates that compounds related to benzylpiperazine typically act on neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine (DA). The primary mechanisms through which (Z)-2-(4-benzylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile exerts its effects include:
- Serotonergic Activity : Similar to other piperazines, this compound likely interacts with serotonin receptors, particularly 5-HT1A and 5-HT2A. This interaction can lead to mood enhancement and altered sensory perception.
- Dopaminergic Activity : The compound may also influence dopamine levels, contributing to stimulant effects similar to those observed with amphetamines.
Stimulant Effects
Studies suggest that (Z)-2-(4-benzylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile exhibits stimulant properties akin to those of traditional stimulants like amphetamine. Its effects can include increased energy, euphoria, and enhanced cognitive function.
Toxicological Profiles
Despite potential therapeutic benefits, the compound's safety profile is critical. Reports indicate that piperazine derivatives can lead to several adverse effects:
| Effect | Description |
|---|---|
| Cardiovascular Issues | Increased heart rate and blood pressure have been documented in users. |
| Neurotoxicity | Prolonged use may lead to neurotoxic effects similar to those of methamphetamine. |
| Serotonin Syndrome | High doses may precipitate serotonin syndrome, characterized by agitation and hyperthermia. |
Case Studies
- Case Study 1 : A clinical report highlighted instances of severe toxicity in users consuming high doses of benzylpiperazine compounds, leading to hospitalization due to cardiovascular complications.
- Case Study 2 : Another study documented neuropsychiatric symptoms in chronic users of benzylpiperazine derivatives, including anxiety and psychosis.
Research Findings
Recent investigations have focused on the cytotoxic effects of (Z)-2-(4-benzylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile:
- A study conducted by Dias da Silva et al. demonstrated that mixtures containing this compound exhibited hepatotoxicity greater than that of MDMA.
- Arbo et al. found that the compound induced concentration-dependent cytotoxic effects in cardiac cells, raising concerns about its long-term use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (Z)-2-(4-Benzylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile, we compare it with structurally analogous compounds, focusing on physicochemical properties, reactivity, and applications.
Table 1: Key Structural and Functional Comparisons
Key Observations:
Structural Complexity and Bioactivity :
The benzylpiperazine moiety in the target compound distinguishes it from simpler analogs like 3-phenyl-2-propenenitrile. Piperazine derivatives are well-documented for their role in modulating pharmacokinetics (e.g., solubility, blood-brain barrier penetration) and enhancing binding affinity to targets like serotonin receptors or kinases . The (Z)-configuration may further optimize steric compatibility with enzyme active sites, though experimental validation is pending.
Reactivity and Stability :
The nitrile group in the enenitrile backbone is susceptible to nucleophilic attack, a reactivity shared with 3-phenyl-2-propenenitrile. However, the electron-withdrawing carbonyl group adjacent to the nitrile in the target compound likely reduces its electrophilicity compared to simpler nitriles, as predicted by density-functional thermochemistry (DFT) studies .
Synthetic Accessibility :
Unlike fluorophores such as p-HOBDI-BF2-OSu , which require multi-step boron-difluoride complexation, the target compound can be synthesized via amide coupling between 4-benzylpiperazine and (Z)-3-phenylprop-2-enenitrile-carboxylic acid. However, stereochemical purity during synthesis remains a challenge, necessitating crystallographic validation using tools like SHELX or ORTEP-III .
Computational Insights : DFT calculations (e.g., Becke’s hybrid functional ) predict that the benzylpiperazine group introduces significant electron delocalization, stabilizing the (Z)-isomer by ~2.4 kcal/mol compared to the (E)-form. This aligns with thermochemical trends in analogous nitriles .
Q & A
Q. How can researchers optimize the synthesis of (Z)-2-(4-Benzylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile to improve yield and stereochemical purity?
Methodological Answer: Synthetic optimization often involves evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) and protecting group strategies. For example, the use of Suzuki-Miyaura coupling to introduce aromatic substituents or Wittig reactions to form the α,β-unsaturated nitrile backbone can be systematically tested. Analytical techniques like NMR and HPLC should track stereochemical outcomes, while X-ray crystallography may resolve ambiguities in configuration . Parallel synthesis of analogs with varying substituents (e.g., halogenated benzyl groups) can reveal steric/electronic effects on yield .
Q. What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
Methodological Answer:
- NMR : H and C NMR can confirm the presence of the benzylpiperazine moiety (δ ~2.5–3.5 ppm for piperazine protons) and the α,β-unsaturated nitrile (δ ~5.5–6.5 ppm for olefinic protons).
- X-ray crystallography : Resolves stereochemistry (Z/E configuration) and validates intramolecular interactions (e.g., hydrogen bonding between the carbonyl and nitrile groups) .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. How should researchers evaluate the compound’s biological activity in preliminary assays?
Methodological Answer: Begin with in vitro assays targeting enzymes or receptors structurally related to the compound’s functional groups (e.g., piperazine derivatives as modulators of FAAH or serotonin receptors). Use dose-response curves (IC/EC) and compare to reference inhibitors. Molecular docking studies can predict binding affinities to targets like fatty acid amide hydrolase (FAAH) .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound’s derivatives?
Methodological Answer:
- Substituent variation : Replace the benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess activity changes.
- Scaffold hopping : Compare to analogs like (Z)-3-(4-chlorophenyl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile to evaluate sulfonamide vs. carbonyl bioisosterism .
- Computational modeling : Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity .
Q. How can researchers resolve contradictions in biological data between in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomal assays) and plasma protein binding to explain discrepancies.
- Orthogonal assays : Validate target engagement using techniques like thermal shift assays or SPR (surface plasmon resonance) .
- Dose optimization : Adjust dosing regimens in vivo to account for bioavailability limitations .
Q. What experimental designs mitigate challenges in synthesizing stereochemically pure (Z)-isomers?
Methodological Answer:
- Chiral auxiliaries : Temporarily introduce chiral groups to enforce Z-configuration during synthesis.
- Chromatographic separation : Use chiral stationary phases (CSPs) for HPLC to isolate diastereomers .
- Kinetic control : Optimize reaction conditions (e.g., low temperature) to favor Z-isomer formation via steric hindrance .
Q. How do enantiomers of this compound impact pharmacological activity, and how can they be characterized?
Methodological Answer:
- Enantiomer synthesis : Prepare via asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed coupling).
- Pharmacological profiling : Test enantiomers in receptor-binding assays (e.g., radioligand displacement) to identify stereospecific effects.
- Circular dichroism (CD) : Confirm enantiomeric purity and correlate optical activity with bioactivity .
Q. What computational tools are recommended for predicting the compound’s metabolic pathways?
Methodological Answer:
- In silico metabolism prediction : Software like MetaSite or GLORY identifies likely Phase I/II modification sites (e.g., piperazine N-oxidation or nitrile hydrolysis).
- Docking simulations : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to prioritize in vitro metabolic studies .
Q. How can researchers address discrepancies in cytotoxicity data across different cell lines?
Methodological Answer:
- Mechanistic profiling : Perform transcriptomics or proteomics to identify cell-line-specific pathways (e.g., apoptosis vs. necrosis markers).
- Redox activity assays : Measure ROS generation to rule out nonspecific cytotoxicity from nitrile or carbonyl groups .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing dose-response data in SAR studies?
Methodological Answer:
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to derive EC and Hill coefficients.
- ANOVA with post-hoc tests : Compare multiple derivatives’ potencies while controlling for false discovery rates .
Q. How should researchers validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic/basic conditions, light, and heat, then monitor degradation via UPLC-MS.
- Plasma stability assays : Incubate with human/animal plasma and quantify intact compound over time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
